molecular formula C4H7BrCl2 B15162987 4-Bromo-1,1-dichlorobutane CAS No. 144873-00-7

4-Bromo-1,1-dichlorobutane

Katalognummer: B15162987
CAS-Nummer: 144873-00-7
Molekulargewicht: 205.91 g/mol
InChI-Schlüssel: TYSUVCDQZJIIOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1,1-dichlorobutane is an organic compound with the molecular formula C4H7BrCl2. It is a halogenated alkane, characterized by the presence of bromine and chlorine atoms attached to a butane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-1,1-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,1-dichlorobutane with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at room temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and phase-transfer agents can further optimize the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1,1-dichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-1,1-dichlorobutane is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 4-Bromo-1,1-dichlorobutane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction it undergoes, often involving the formation of carbocations or carbanions as intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1,1-dichlorobutane is unique due to the specific positioning of its halogen atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .

Eigenschaften

CAS-Nummer

144873-00-7

Molekularformel

C4H7BrCl2

Molekulargewicht

205.91 g/mol

IUPAC-Name

4-bromo-1,1-dichlorobutane

InChI

InChI=1S/C4H7BrCl2/c5-3-1-2-4(6)7/h4H,1-3H2

InChI-Schlüssel

TYSUVCDQZJIIOR-UHFFFAOYSA-N

Kanonische SMILES

C(CC(Cl)Cl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.